(6-Chloropyridin-2-yl)methanol
Overview
Description
(6-Chloropyridin-2-yl)methanol is an organic compound with the molecular formula C6H6ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position and a hydroxymethyl group at the 2nd position. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
The primary targets of (6-Chloropyridin-2-yl)methanol are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals . .
Mode of Action
As a derivative of pyridine, it may share some of the chemical properties and reactivity of pyridine . .
Pharmacokinetics
Given its structural similarity to pyridine, it may share some of the ADME properties of pyridine and its derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (6-Chloropyridin-2-yl)methanol involves the reduction of 6-chloropyridine-2-carboxaldehyde using lithium aluminium hydride in tetrahydrofuran. The reaction is typically carried out at low temperatures (-45°C to 0°C) to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using larger reactors and ensuring efficient mixing and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 6-chloropyridine-2-carboxylic acid.
Reduction: The compound can be reduced to form 6-chloropyridin-2-ylmethane.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: 6-Chloropyridine-2-carboxylic acid.
Reduction: 6-Chloropyridin-2-ylmethane.
Substitution: Various substituted pyridines depending on the nucleophile used
Scientific Research Applications
(6-Chloropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for the synthesis of medicinal agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
- 2-Chloropyridine-6-methanol
- 4-Chloropyridin-2-ylmethanol
- 6-Bromo-2-pyridinecarboxaldehyde
Comparison: (6-Chloropyridin-2-yl)methanol is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
(6-chloropyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZFSISAODWSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955292 | |
Record name | (6-Chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33674-97-4 | |
Record name | 2-Pyridinemethanol, 6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033674974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Chloropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33674-97-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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